molecular formula C9H14N2O B13091269 2-(Tert-butoxy)pyridin-4-amine

2-(Tert-butoxy)pyridin-4-amine

Cat. No.: B13091269
M. Wt: 166.22 g/mol
InChI Key: WZTWDBNAABGPGC-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)pyridin-4-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, where the amino group is substituted at the 4-position and a tert-butoxy group is attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxy)pyridin-4-amine typically involves the protection of the amino group followed by the introduction of the tert-butoxy group. One common method involves the use of tert-butyl chloroformate as a protecting agent for the amino group, followed by a nucleophilic substitution reaction to introduce the tert-butoxy group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Tert-butoxy)pyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-butoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This can lead to the modulation of biological processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butoxy)pyridin-2-amine: Similar structure but with the tert-butoxy group at the 4-position.

    tert-Butyl {2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-yl}carbamate: Contains a tert-butoxy group and a pyrimidine ring.

Uniqueness

2-(Tert-butoxy)pyridin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyridin-4-amine

InChI

InChI=1S/C9H14N2O/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H2,10,11)

InChI Key

WZTWDBNAABGPGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1)N

Origin of Product

United States

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